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molecular formula C14H18ClNO4 B8748240 Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 1-methylethyl ester CAS No. 135812-31-6

Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 1-methylethyl ester

Cat. No. B8748240
M. Wt: 299.75 g/mol
InChI Key: INORZYDFTQPNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268389

Procedure details

1-Methylethyl 2-chloro-5-isocyanatobenzoate (3 g, 0.013 mole) in tetrahydrofuran (5 ml) was added to isopropyl alcohol (5 ml) in tetrahydrofuran (5 ml). A few drops of triethylamine were added and the reaction mixture left at ambient temperature overnight. Removal of the solvent and crystallization from isopropyl alcohol gave the title compound, m.p. 108°-109° C. (2.7 g).
Name
1-Methylethyl 2-chloro-5-isocyanatobenzoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:11]([N:14]=[C:15]=[O:16])=[CH:10][C:3]=1[C:4]([O:6][CH:7]([CH3:9])[CH3:8])=[O:5].[CH:17]([OH:20])([CH3:19])[CH3:18]>O1CCCC1.C(N(CC)CC)C>[Cl:1][C:2]1[CH:13]=[CH:12][C:11]([NH:14][C:15]([O:20][CH:17]([CH3:19])[CH3:18])=[O:16])=[CH:10][C:3]=1[C:4]([O:6][CH:7]([CH3:9])[CH3:8])=[O:5]

Inputs

Step One
Name
1-Methylethyl 2-chloro-5-isocyanatobenzoate
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C=C1)N=C=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent and crystallization from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C=C1)NC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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